1-(3,5-Dichloropyridin-4-yl)piperazine chemical properties
1-(3,5-Dichloropyridin-4-yl)piperazine chemical properties
An In-depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)piperazine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is a cornerstone of successful drug design. Heterocyclic compounds, in particular, form the structural core of a vast number of therapeutic agents. Among these, 1-(3,5-Dichloropyridin-4-yl)piperazine (CAS No: 175277-80-2) has emerged as a critical intermediate. Its unique architecture, which combines a dichloropyridinyl moiety with a piperazine ring, presents a versatile and highly functionalized scaffold for medicinal chemists.[1]
The piperazine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as aqueous solubility, modulate pharmacokinetic profiles, or to serve as a linker between different pharmacophoric elements.[2][3] When coupled with the electronically distinct dichloropyridine system, it creates a molecule primed for further chemical modification. This guide provides an in-depth technical overview of the core chemical properties, synthesis, reactivity, and applications of 1-(3,5-Dichloropyridin-4-yl)piperazine, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in both synthetic and biological systems. The properties of 1-(3,5-Dichloropyridin-4-yl)piperazine are summarized below.
| Property | Value | Source |
| CAS Number | 175277-80-2 | [1] |
| Molecular Formula | C₉H₁₁Cl₂N₃ | [4] |
| Molecular Weight | 232.11 g/mol | [4] |
| Monoisotopic Mass | 231.033 Da | [4] |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| Predicted XlogP | 1.6 | [4] |
| Purity | Typically >95% or >98% | [1] |
Synthesis and Reactivity
Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The primary route for synthesizing 1-(3,5-Dichloropyridin-4-yl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is predicated on the reaction between an electron-deficient aromatic ring and a nucleophile.
Causality of the Reaction: The precursor, 3,4,5-trichloropyridine, is highly susceptible to nucleophilic attack, particularly at the C4 position. The electron-withdrawing effect of the ring nitrogen, combined with the inductive effects of the three chlorine atoms, significantly lowers the electron density of the pyridine ring. The C4 position is most activated because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative ring nitrogen. Piperazine, with its secondary amine nitrogens, serves as a potent nucleophile that preferentially attacks this C4 position to displace a chloride ion.[5]
Caption: Synthetic workflow for 1-(3,5-Dichloropyridin-4-yl)piperazine.
Representative Experimental Protocol
This protocol is a representative methodology. Researchers must optimize conditions based on laboratory-specific equipment and reagent purity. Always perform a thorough risk assessment before commencing.
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Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-trichloropyridine (1.0 eq).
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Reagent Addition: Add anhydrous piperazine (1.5-2.0 eq) and a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF). The excess piperazine can also act as a base to neutralize the HCl byproduct. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be added.
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Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the starting material is consumed, cool the mixture to room temperature. If a solid precipitate (piperazine hydrochloride) has formed, it can be filtered off. The filtrate is then concentrated under reduced pressure.
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Purification: The crude residue is partitioned between water and an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(3,5-Dichloropyridin-4-yl)piperazine as a solid.
Reactivity Profile
The resulting molecule possesses two key points for subsequent chemical elaboration:
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Piperazine N-H: The secondary amine of the piperazine ring is the most common site for further functionalization. It readily undergoes N-alkylation, N-acylation, reductive amination, and other coupling reactions, allowing for the attachment of diverse side chains and pharmacophores.
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Pyridine Ring: The two remaining chlorine atoms on the pyridine ring are relatively deactivated to further SNAr reactions but can be functionalized using cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-(3,5-Dichloropyridin-4-yl)piperazine make it a highly valuable scaffold in the design of novel therapeutic agents, particularly for targets within the central nervous system (CNS).[6] Many piperazine-containing drugs exhibit activity as antipsychotics, antidepressants, and anxiolytics.[6][7]
Logic of Application:
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Scaffold for Library Synthesis: The reactive N-H group allows for the rapid synthesis of large libraries of analogues for high-throughput screening.
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Bioisosteric Replacement: The dichloropyridine moiety can serve as a bioisostere for other aromatic systems, such as a dichlorophenyl ring, offering a way to modulate electronic properties, metabolism, and target engagement.
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Improved Pharmacokinetics: The basic nitrogen of the piperazine ring is often protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability—a critical parameter in drug development.[2]
Caption: Role as a versatile scaffold in API synthesis.
Spectral Data Analysis
While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectral features.
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¹H NMR: The spectrum is expected to be relatively simple.
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A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two equivalent protons (H2, H6) on the pyridine ring.
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Two distinct triplets in the aliphatic region (δ 3.0-3.5 ppm), each integrating to 4 protons, corresponding to the two sets of non-equivalent -CH₂- groups of the piperazine ring.
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A broad singlet (δ 1.5-2.5 ppm) for the N-H proton, which may exchange with D₂O.
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¹³C NMR:
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Signals for the pyridine carbons, with the carbon bearing the piperazine (C4) shifted downfield, and the chlorine-bearing carbons (C3, C5) also significantly shifted.
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Two signals for the piperazine carbons, corresponding to the carbons adjacent to the pyridine ring and those adjacent to the N-H group.[8]
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-
Mass Spectrometry (MS):
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The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by an (M+2) peak of approximately 65% the intensity of M⁺, and an (M+4) peak of approximately 10% intensity.
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Predicted adducts include [M+H]⁺ at m/z 232.04028.[4]
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Safety and Handling
As a chemical intermediate, 1-(3,5-Dichloropyridin-4-yl)piperazine requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) must be consulted from the supplier, general precautions for this class of compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[9][10]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][10]
Conclusion
1-(3,5-Dichloropyridin-4-yl)piperazine stands out as a high-value, strategic intermediate for pharmaceutical research and development. Its straightforward synthesis, well-defined points of reactivity, and the proven utility of its constituent pharmacophores provide chemists with a reliable and versatile platform for innovation. Understanding its core chemical properties is essential for leveraging this scaffold to its full potential in the quest for novel and effective therapeutic agents.
References
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Pipzine Chemicals. (n.d.). 3,4,5-Trichloropyridine. Retrieved from Pipzine Chemicals. [Link]
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Al-Zoubi, R. M., et al. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(3), M1084. [Link]
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PubChem. (n.d.). 1-(3,5-dichloropyridin-4-yl)piperazine. Retrieved from National Center for Biotechnology Information. [Link]
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Vitaku, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 195. [Link]
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de Oliveira, A. C. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-594. [Link]
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de Souza, A. C. B., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 277-287. [Link]
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